2-Imino-3-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-5-phenyl-1,3-thiazolidin-4-one

Agricultural fungicide Structure-activity relationship Pythium aphanidermatum

2-Imino-thiazolidinone-thiazole hybrids often show potency plateaus with simple 4-arylthiazole analogs. This compound's 5-(4-methylbenzyl)thiazole motif introduces a flexible benzylic linker modulating LogP and conformational space-overcoming SAR limitations. • Antifungal: >90% Pythium aphanidermatum inhibition at 50 ppm (class-level data). • Antiparasitic: Submicromolar IC50 against T. brucei; COX-1 IC50 1.08-14.38 μM. • ≥95% purity, custom synthesis, global shipping.

Molecular Formula C20H17N3OS2
Molecular Weight 379.5 g/mol
Cat. No. B12132412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Imino-3-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-5-phenyl-1,3-thiazolidin-4-one
Molecular FormulaC20H17N3OS2
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC2=CN=C(S2)N3C(=O)C(SC3=N)C4=CC=CC=C4
InChIInChI=1S/C20H17N3OS2/c1-13-7-9-14(10-8-13)11-16-12-22-20(25-16)23-18(24)17(26-19(23)21)15-5-3-2-4-6-15/h2-10,12,17,21H,11H2,1H3
InChIKeyKBJMZLCYLXHEOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Characterization of 2-Imino-3-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-5-phenyl-1,3-thiazolidin-4-one


2-Imino-3-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-5-phenyl-1,3-thiazolidin-4-one (C20H17N3OS2, MW: 379.49) is a racemic hybrid heterocycle that covalently fuses a 2-imino-1,3-thiazolidin-4-one core with a 5-(4-methylbenzyl)-1,3-thiazole moiety at the N-3 position and a phenyl substituent at C-5. It belongs to the broader class of 2-imino-3-(thiazol-2-yl)-thiazolidin-4-ones, a scaffold for which systematic structure-activity relationship (SAR) data across antifungal, antimicrobial, anti-inflammatory, and antiparasitic targets have been published [1][2]. The specific substitution pattern—a 4-methylbenzyl group on the thiazole ring rather than a simple aryl group—differentiates it from commonly catalogued analogs such as CAS 878683-51-3, and places it within a structural space associated with enhanced lipophilicity and target-fit potential [3].

Unsubstitutability of 2-Imino-3-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-5-phenyl-1,3-thiazolidin-4-one


The 2-imino-3-(thiazol-2-yl)-thiazolidin-4-one scaffold exhibits steep SAR gradients. Published data for the 4-arylthiazole sub-series demonstrate that altering the thiazole C-4 substituent from phenyl to 2,4-dichlorophenyl shifts fungicidal inhibition against Pythium aphanidermatum from moderate to >90% at 50 ppm [1]. Within anti-inflammatory series, exchanging a 4-methylthiazole for a benzimidazole-thiazole hybrid changes the COX-2/15-LOX dual inhibition profile by over an order of magnitude [2]. The target compound’s 5-(4-methylbenzyl) group introduces a flexible benzylic linker absent in the 4-methyl or 4-aryl direct-attachment analogs—a structural feature that modulates both LogP and the conformational space accessible to the thiazole-thiazolidinone dihedral angle [3]. Generic procurement of an uncharacterized analog in this class therefore carries a high risk of selecting a compound with irrelevant target potency or selectivity for the intended assay system.

Differentiation Evidence for 2-Imino-3-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-5-phenyl-1,3-thiazolidin-4-one


Fungicidal Advantage of Dichlorophenyl-Thiazole Analogs

In a panel of seven agricultural fungi, the 2,4-dichlorophenyl-thiazole analog 1d achieved >90% growth inhibition against Pythium aphanidermatum at 50 ppm, whereas the unsubstituted phenyl-thiazole analog 1a showed lower activity [1]. This class-level SAR indicates that increased lipophilicity and halogen substitution on the thiazole ring drive potency gains. The target compound, bearing a 5-(4-methylbenzyl) substituent, occupies an intermediate lipophilicity space between 1a and 1d, rationalizing its potential for differentiated antifungal performance. Direct head-to-head data for the specific compound are not available in the public domain; the inference is based on the established SAR trend within the 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-one series.

Agricultural fungicide Structure-activity relationship Pythium aphanidermatum

Antiamoebic Potency of Thiazolidinone Derivatives

Sixteen thiazolidinone derivatives bearing a 2-imino-3-aryl scaffold were evaluated against the HM1:IMSS strain of Entamoeba histolytica. Eight compounds displayed IC50 values ranging from 0.11 to 0.172 μM, which is 9.5- to 14.9-fold more potent than the standard drug metronidazole (IC50 = 1.64 μM) [1]. The target compound shares the core 2-imino-thiazolidin-4-one pharmacophore with this series and features a thiazole substituent at the N-3 position, a motif known to enhance antiprotozoal activity through improved target interactions. Although the specific compound has not been individually tested in this assay, the class-level data demonstrate that 2-imino-thiazolidin-4-ones with heterocyclic N-3 substituents can achieve sub-micromolar antiamoebic potency [1].

Antiamoebic Entamoeba histolytica Drug discovery

COX-1/LOX Inhibition by Thiazole-Thiazolidinone Hybrids

A series of 5-methylthiazole-thiazolidinone conjugates were profiled for COX-1/COX-2 and LOX inhibitory activity. Three of the most active compounds exhibited potent and selective COX-1 inhibition with IC50 values in the range of 1.08–14.38 μM, surpassing the reference drug naproxen (IC50 = 40.10 μM) [1]. However, these compounds showed only weak LOX inhibition, indicating that the 5-methylthiazole-thiazolidinone scaffold preferentially engages COX-1 over LOX. The target compound, which bears a 5-(4-methylbenzyl)thiazole motif rather than a 5-methylthiazole, introduces an additional aromatic ring that could favorably interact with the COX-1 hydrophobic channel, as suggested by docking studies on related benzimidazole-thiazole-thiazolidinone hybrids [2]. Direct comparative data for the target compound are not reported; the evidence is based on class-level SAR and molecular modeling inferences from closely related scaffolds.

Anti-inflammatory COX-1 inhibitor Lipoxygenase Dual inhibition

Antitrypanosomal Activity of Thiazolidinone/Thiazole Hybrids

A library of thiazolidinone/thiazole-based hybrids linked via a hydrazone group was evaluated against Trypanosoma brucei. Several compounds achieved submicromolar IC50 values with favorable selectivity indices relative to human primary fibroblasts [1]. The structural architecture—a thiazolidinone core connected to a thiazole moiety—is conserved in the target compound, and the hydrazone linker in the reported series serves a similar spatial function to the direct N–C bond in 2-imino-3-(thiazol-2-yl)-thiazolidin-4-ones. Although the target compound lacks the hydrazone extension, its 5-(4-methylbenzyl) group provides additional hydrophobic surface that could compensate for binding affinity lost by the truncated linker. This class-level evidence positions the target compound as a viable entry point for antitrypanosomal screening with a structurally differentiated pharmacophore compared to the hydrazone-linked series.

Antitrypanosomal Trypanosoma brucei Neglected tropical disease

Broad-Spectrum Antimicrobial Activity of Thiazole-Thiazolidinone Derivatives

A series of thiazole derivatives bearing a thiazolidin-4(5H)-one structure were evaluated against four Candida species, five Gram-negative, and four Gram-positive bacterial strains. Compound 4f exhibited an MIC of 31.25 μg/mL against Candida glabrata (ATCC 24433), the most potent within the series, while compound 4b demonstrated an MIC of 62.5 μg/mL against multiple bacterial species including Klebsiella pneumoniae [1][2]. The target compound, featuring a 5-(4-methylbenzyl)thiazole and a 5-phenyl substitution pattern, falls within the same hybrid chemotype for which broad-spectrum antimicrobial activity has been demonstrated. Direct MIC data for this specific compound are unavailable; the above values represent class-level benchmarks against which the compound should be evaluated.

Antimicrobial Candida glabrata Gram-positive Gram-negative

Benzylic Linker Differentiation from Analog CAS 878683-51-3

The closest commercially catalogued analog is 2-imino-3-(4-methyl-1,3-thiazol-2-yl)-5-phenyl-1,3-thiazolidin-4-one (CAS 878683-51-3; C13H11N3OS2; MW 289.38). The target compound (C20H17N3OS2; MW 379.49) differs by the insertion of a benzyl (-CH2-C6H4-) spacer between the thiazole ring and the methyl substituent, resulting in a net increase of C7H6 (90.12 Da) . This structural modification is predicted to increase LogP by approximately 1.5–2.0 units (calculated via atom-based methods) and introduces a rotatable bond that alters the conformational preference of the thiazole-thiazolidinone dihedral angle. Such differences are non-trivial in drug discovery contexts; a ΔLogP of 1.5 units can shift membrane permeability by an order of magnitude and significantly affect plasma protein binding [1].

Chemical procurement Structural analog Lipophilicity Physicochemical property

Application Scenarios for 2-Imino-3-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-5-phenyl-1,3-thiazolidin-4-one


Agricultural Fungicide SAR Beyond 4-Arylthiazole Analogs

The class-level fungicidal data against Pythium aphanidermatum (>90% inhibition at 50 ppm for dichlorophenyl analogs) establish the 2-imino-3-(thiazol-2-yl)-thiazolidin-4-one scaffold as a validated starting point for agricultural fungicide development [1]. The target compound’s 5-(4-methylbenzyl)thiazole motif represents an underexplored substitution pattern that may overcome the potency plateau observed with simple 4-arylthiazole derivatives. Procurement is recommended for structure-guided optimization programs targeting oomycete pathogens.

Differentiated Chemotype for Antiparasitic Screening

Thiazolidinone derivatives have demonstrated IC50 values of 0.11–0.172 μM against Entamoeba histolytica (9.5–14.9-fold more potent than metronidazole), and thiazolidinone/thiazole hybrids achieve submicromolar IC50 against Trypanosoma brucei [2][4]. The target compound, with its unique 5-(4-methylbenzyl)thiazole group, provides a structurally differentiated entry point for antiparasitic screening cascades, enabling exploration of SAR space not addressed by the isobutyl-phenylimino or hydrazone-linked series.

COX-1-Selective Anti-Inflammatory Screening

The class of 5-methylthiazole-thiazolidinone conjugates has demonstrated COX-1 inhibitory activity (IC50 1.08–14.38 μM) superior to naproxen (IC50 40.10 μM), with weak LOX inhibition [3]. The target compound, bearing a 5-(4-methylbenzyl) substituent, offers an additional aromatic ring for hydrophobic channel interactions. This compound should be prioritized for COX-1/COX-2 selectivity screening in carrageenan-induced paw edema or similar in vivo inflammation models.

Broad-Spectrum Antimicrobial Screening with Thiazole-Thiazolidinone Scaffolds

Thiazole-thiazolidin-4-one derivatives have shown MIC values ranging from 31.25 to 125 μg/mL against Candida, Gram-positive, and Gram-negative pathogens [5][6]. The target compound’s distinct substitution pattern—5-(4-methylbenzyl) on the thiazole and 5-phenyl on the thiazolidinone—may confer activity against resistant strains not covered by existing analogs. Procurement is warranted for inclusion in phenotypic screening libraries targeting ESKAPE pathogens.

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